molecular formula C12H12N2O2 B051618 4-(5-Ethoxypyrimidin-2-yl)phenol CAS No. 121554-73-2

4-(5-Ethoxypyrimidin-2-yl)phenol

Cat. No.: B051618
CAS No.: 121554-73-2
M. Wt: 216.24 g/mol
InChI Key: LPZAGVCKPRWHAW-UHFFFAOYSA-N
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Description

4-(5-Ethoxypyrimidin-2-yl)phenol (CAS: 121554-73-2) is an aromatic heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at position 5 and a phenolic hydroxyl group at position 2 (Figure 1). The ethoxy group enhances electron density in the pyrimidine ring, while the phenol moiety facilitates hydrogen bonding and π-π interactions.

Figure 1: Structure of this compound.

Properties

CAS No.

121554-73-2

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4-(5-ethoxypyrimidin-2-yl)phenol

InChI

InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3

InChI Key

LPZAGVCKPRWHAW-UHFFFAOYSA-N

SMILES

CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O

Isomeric SMILES

CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1

Canonical SMILES

CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1

Synonyms

Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Structure: Contains an imidazole ring substituted with two phenyl groups and a phenol moiety. Key Properties:

  • Melting Point: 278°C .
  • Optical Properties: UV-Vis absorption peaks at 340 nm and 406 nm (π→π* transitions) . Third-order nonlinear optical parameters:
  • Nonlinear absorption coefficient (β): $4.044 \times 10^{-1} \, \text{cm W}^{-1}$
  • Nonlinear refractive index (n₂): $-2.89 \times 10^{-6} \, \text{cm}^2 \text{W}^{-1}$ (self-defocusing behavior)
  • Third-order susceptibility (χ³): $2.2627 \times 10^{-6} \, \text{esu}$ .
  • Electronic Properties:
    • HOMO-LUMO gap: Low energy gap (1.8–2.5 eV) due to extended conjugation and intramolecular charge transfer (ICT) .
    • High hyperpolarizability (β, γ) attributed to dipolar excited states and ICT .

Comparison: The imidazole core provides greater rigidity and conjugation than pyrimidine, enhancing NLO activity. The ethoxy group in this compound may offer similar electron-donating effects as the imidazole’s phenyl groups, but experimental NLO data for the latter are significantly more robust .

5-(4-Ethylphenyl)pyrimidin-2-ol (CAS: 100142-27-6)

Structure: Pyrimidine substituted with an ethylphenyl group at position 5 and a hydroxyl group at position 2.
Key Properties:

  • Molecular Formula: C₁₂H₁₂N₂O .

Comparison: The absence of a phenol group in this compound limits hydrogen-bonding interactions. The ethoxy group in this compound may enhance solubility and polarizability compared to the ethyl substituent .

2-[4-(Piperidin-1-yl)-5H-chromeno-[2,3-d]pyrimidin-2-yl]phenol

Structure: Chromeno-pyrimidine fused ring system with a piperidinyl group and phenol. Key Properties:

  • Crystallography: Single-crystal X-ray data confirm a planar chromeno-pyrimidine core, facilitating π-stacking .

Comparison: The chromeno-pyrimidine core extends conjugation beyond simple pyrimidine derivatives, likely improving NLO properties.

5-(4-Methoxyphenyl)pyrimidin-2-amine

Structure: Pyrimidine with a methoxyphenyl group (position 5) and an amine (position 2).
Key Properties:

  • Electronic Effects: The methoxy group is a strong electron donor, similar to ethoxy, but the amine substituent introduces lone-pair electrons, altering charge distribution .

Comparison: The amine group may participate in hydrogen bonding, akin to the phenol in this compound. However, the lack of a hydroxyl group could reduce acidity and intermolecular interactions .

Data Table: Comparative Properties of Analogs

Compound Core Structure Substituents Melting Point (°C) NLO Parameters (β, n₂, χ³) HOMO-LUMO Gap (eV)
This compound Pyrimidine 5-Ethoxy, 2-phenol Not reported Not reported Not reported
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Imidazole 4,5-Diphenyl, 2-phenol 278 β = 4.044×10⁻¹ cm W⁻¹, n₂ = −2.89×10⁻⁶ cm² W⁻¹, χ³ = 2.26×10⁻⁶ esu 1.8–2.5
5-(4-Ethylphenyl)pyrimidin-2-ol Pyrimidine 4-Ethylphenyl, 2-hydroxyl Not reported Not reported Not reported
5-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine 4-Methoxyphenyl, 2-amine Not reported Not reported Not reported

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